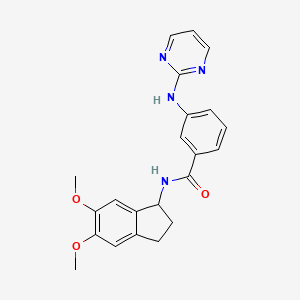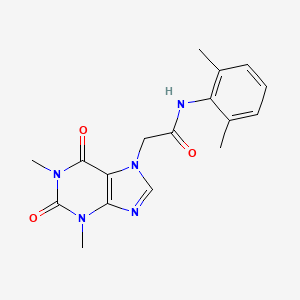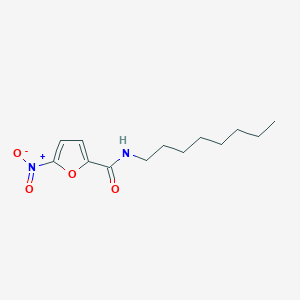![molecular formula C21H20N4O2S B11021013 1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021013.png)
1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Benzyl: A benzene ring with a methyl group replaced by a phenyl group.
Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom.
Pyrrolidine: A five-membered ring containing four carbon atoms and one nitrogen atom.
Carboxamide: A functional group with a carbonyl group (C=O) attached to an amine (NH₂) group.
- This compound is a synthetic derivative with potential applications in various fields.
Preparation Methods
- The title compound can be synthesized via a domino reaction using readily available starting materials:
- Starting material: 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole .
- Reactants: Methyl propiolate .
- Reaction conditions: The reaction proceeds under mild conditions, resulting in a high yield (92%).
- Analytical techniques: The structure is confirmed using 1H-NMR, 13C-NMR, UV, FT-IR, and HRMS .
Chemical Reactions Analysis
- The compound may undergo various reactions:
[3,3]-Sigmatropic aza-Claisen rearrangement: A rearrangement involving the migration of a nitrogen atom.
5-exo-dig- and 6-endo-dig-cyclizations: Forming attractive heterocyclic compounds like pyrroles and pyridines.
- Common reagents: Methyl propiolate , acetylacetylene , and o-xylene .
- Major products: Polysubstituted pyrroles .
Scientific Research Applications
- Chemistry: The compound’s unique structure makes it interesting for further synthetic studies.
- Biology and Medicine: Investigate its potential as a drug candidate or probe for biological processes.
- Industry: Explore applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research is needed.
Comparison with Similar Compounds
- Similar compounds are scarce in the literature. this compound’s condensed aromatic fragment sets it apart.
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-benzyl-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2S/c26-19-12-17(14-25(19)13-16-9-5-2-6-10-16)20(27)22-21-24-23-18(28-21)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,24,27) |
InChI Key |
BUDZQYONCXVZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11020932.png)
![trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11020940.png)

![trans-4-({[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020955.png)


![3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B11020974.png)

![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-isoleucine](/img/structure/B11020987.png)

![Methyl 3-[(2,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020991.png)
![N-(3-acetylphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020992.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11021001.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021008.png)
